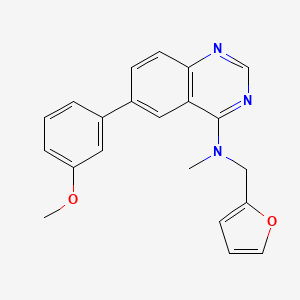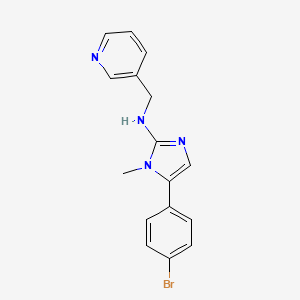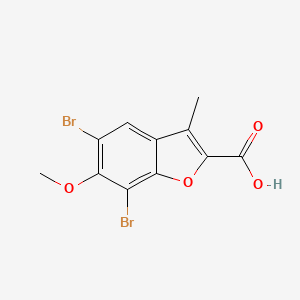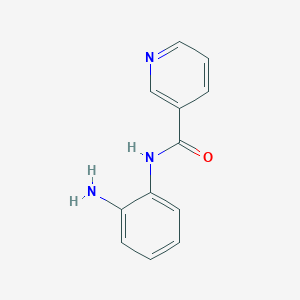
N-(2-furanylmethyl)-6-(3-methoxyphenyl)-N-methyl-4-quinazolinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-furanylmethyl)-6-(3-methoxyphenyl)-N-methyl-4-quinazolinamine is a member of quinazolines.
Aplicaciones Científicas De Investigación
Optoelectronic Materials
Quinazolines like N-(2-furanylmethyl)-6-(3-methoxyphenyl)-N-methyl-4-quinazolinamine are a prominent group in medicinal chemistry due to their extensive biological activities. Recent research has delved into the synthesis and application of quinazoline derivatives in optoelectronic materials. These applications encompass luminescent elements, photoelectric conversion elements, image sensors, and organic light-emitting diodes (OLEDs). Specifically, quinazoline derivatives are invaluable in creating novel optoelectronic materials with luminescent properties. Their electroluminescent properties, when incorporated into π-extended conjugated systems, are particularly significant. Such materials are used in white OLEDs and red phosphorescent OLEDs. Additionally, these compounds are explored as structures for nonlinear optical materials and colorimetric pH sensors, signifying their broad applicability in various optoelectronic domains (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Medicinal Chemistry
Quinazoline derivatives have been pivotal in medicinal chemistry, especially in the context of specific biological activities. These compounds are part of a vital class of fused heterocycles present in numerous naturally occurring alkaloids. The stability of the quinazolinone nucleus has inspired the creation of novel medicinal agents by introducing various bioactive moieties. Quinazoline-4(3H)-one derivatives, in particular, have been synthesized and shown antibacterial activity against common pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. This highlights the potential of quinazoline derivatives in combating antibiotic resistance, a significant concern in contemporary healthcare (Tiwary, Pradhan, Nanda, & Chakraborty, 2016).
Bioactive Alkaloids
Further research on quinoline and quinazoline alkaloids, to which N-(2-furanylmethyl)-6-(3-methoxyphenyl)-N-methyl-4-quinazolinamine belongs, has revealed a range of bioactivities. These include antitumor, antimalarial, antibacterial, antifungal, antiparasitic, antiplatelet, and anti-inflammatory activities. The rich history and wide spectrum of bioactivities associated with these compounds underscore their potential in drug discovery and the development of new therapeutic agents (Shang et al., 2018).
Propiedades
Nombre del producto |
N-(2-furanylmethyl)-6-(3-methoxyphenyl)-N-methyl-4-quinazolinamine |
|---|---|
Fórmula molecular |
C21H19N3O2 |
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
N-(furan-2-ylmethyl)-6-(3-methoxyphenyl)-N-methylquinazolin-4-amine |
InChI |
InChI=1S/C21H19N3O2/c1-24(13-18-7-4-10-26-18)21-19-12-16(8-9-20(19)22-14-23-21)15-5-3-6-17(11-15)25-2/h3-12,14H,13H2,1-2H3 |
Clave InChI |
XRFQRJXLBUIRJS-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=CC=CO1)C2=NC=NC3=C2C=C(C=C3)C4=CC(=CC=C4)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Furanylmethylthio)methyl]imidazo[1,2-a]pyrimidine](/img/structure/B1227333.png)
![(3aR,4S,9bS)-6,8-difluoro-4-(pyridin-3-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B1227334.png)

![4-[2-Nitro-5-[4-(phenylmethyl)sulfonyl-1-piperazinyl]phenyl]morpholine](/img/structure/B1227340.png)
![N-[2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl]-2-butanamine](/img/structure/B1227341.png)
![2-[[4-(4-Fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl]acetic acid ethyl ester](/img/structure/B1227343.png)
![3-[2-(2-Ethyl-1-piperidinyl)-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B1227344.png)
![2,3-Dihydro-1,4-dioxin-5-carboxylic acid [2-oxo-2-(4-phenylbutan-2-ylamino)ethyl] ester](/img/structure/B1227345.png)
![2-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-(1,2,4-triazol-4-yl)benzamide](/img/structure/B1227348.png)
![2-fluoro-N-[2-(3-pyridinyl)-3H-benzimidazol-5-yl]benzamide](/img/structure/B1227349.png)


![N-(2,6-dimethylphenyl)-2-[(6-methoxy-2-methyl-4-quinolinyl)thio]acetamide](/img/structure/B1227352.png)
![4-[[2-[(4-Methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)thio]-1-oxoethyl]amino]benzoic acid ethyl ester](/img/structure/B1227353.png)